N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h10,12-13,15,17H,1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUFWUIPUHCKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxane Moiety: The oxane group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane-containing nucleophile.
Attachment of the Cyclohexanesulfonamide Group: The final step involves the sulfonation of the cyclohexane ring, followed by the coupling of the sulfonamide group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitutions. For example:
-
Desulfonation : Under strong acidic conditions (H₂SO₄, Δ), the sulfonamide group may hydrolyze to yield a primary amine .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions at the pyrazole C-5 position (if halogenated) with aryl boronic acids .
Oxidation and Reduction
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Oxidation : The oxane ring’s ether linkage is stable under mild conditions but may undergo ring-opening oxidation with strong agents like KMnO₄/H⁺ to form dicarboxylic acids.
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Reduction : The sulfonamide group is generally resistant to reduction, but catalytic hydrogenation (H₂/Pd-C) may reduce unsaturated bonds in the cyclohexane ring .
Table 2: Reaction Pathways and Outcomes
Stability and Degradation
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Thermal Stability : The compound decomposes above 250°C, releasing SO₂ and NH₃ .
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Photodegradation : Exposure to UV light (λ = 254 nm) in solution leads to cleavage of the sulfonamide bond, forming cyclohexanesulfonic acid and pyrazole fragments .
Biological Interactions
Though not the focus here, sulfonamide-pyrazole hybrids are noted for:
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Enzyme Inhibition : Binding to ATP pockets in kinases via hydrogen bonding with the sulfonamide group .
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Metabolic Pathways : Oxidative metabolism of the oxane ring by cytochrome P450 enzymes, forming hydroxylated metabolites.
Table 3: Reactivity Comparison with Analogues
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: Shares the pyrazole and oxane moieties but lacks the cyclohexanesulfonamide group.
Opiranserin: Contains an oxane moiety and a sulfonamide group but differs in the overall structure and functional groups.
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of CHNOS. Its structural features include a pyrazole ring, an oxane moiety, and a sulfonamide group, which may contribute to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a study involving various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In related studies, pyrazole derivatives were tested against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. Notably, certain derivatives exhibited potent antibacterial activity, suggesting that the presence of specific moieties in the structure enhances the antimicrobial efficacy .
3. Antitubercular Activity
The antitubercular activity of pyrazole derivatives has been documented in several studies. For example, compounds were screened against Mycobacterium tuberculosis (MTB) strain H37Rv, revealing promising results with some compounds achieving over 98% inhibition when compared to standard treatments .
Case Study: Synthesis and Evaluation
In a notable study by Selvam et al., a series of novel pyrazole derivatives were synthesized and evaluated for their biological activity. The study highlighted the importance of the aliphatic amide pharmacophore in enhancing antimicrobial activity . Another study reported that modifications in the pyrazole structure led to improved anti-inflammatory effects, emphasizing the role of structural diversity in biological activity .
| Compound | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 4 | Anti-inflammatory | 85% TNF-α | |
| Compound 11 | Antimicrobial | Active against E. coli | |
| Compound 3d | Antitubercular | >98% against MTB |
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to inhibit key enzymes and modulate inflammatory pathways. The sulfonamide group is known to interact with various targets involved in inflammatory responses and microbial metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling a pyrazole derivative (e.g., 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-amine) with a cyclohexanesulfonyl chloride intermediate. Key steps include:
- Nucleophilic substitution : Use of a base (e.g., triethylamine) to deprotonate the pyrazole amine and facilitate sulfonamide bond formation .
- Solvent selection : Dichloromethane or THF are common due to their inertness and ability to stabilize intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the sulfonamide product .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole activation | Triethylamine, DCM, 0°C | 85–90 | |
| Sulfonamide coupling | Cyclohexanesulfonyl chloride, RT | 70–75 | |
| Purification | SiO₂, EtOAc/hexane (3:7) | 60–65 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the sulfonamide NH proton (δ 10–12 ppm), pyrazole protons (δ 7.5–8.5 ppm), and oxan-4-yl methylene protons (δ 3.0–4.0 ppm) .
- IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and NH (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated for C₁₇H₂₅N₃O₃S: 363.16 g/mol) .
Advanced Research Questions
Q. What is the role of the sulfonamide group in modulating biological activity, and how does it compare to similar COX-2 inhibitors?
- Methodology :
- Structure-Activity Relationship (SAR) : The sulfonamide moiety enhances binding to hydrophobic pockets in enzymes (e.g., COX-2), as seen in celecoxib analogs .
- Computational Docking : Molecular dynamics simulations reveal hydrogen bonding between the sulfonamide oxygen and Arg513/His90 residues in COX-2 .
- Data Table :
| Compound | Target | IC₅₀ (nM) | Key Interactions |
|---|---|---|---|
| Celecoxib | COX-2 | 40 | Sulfonamide–Arg513 |
| This compound | COX-2 (predicted) | N/A | Similar H-bonding with His90 |
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Analysis : Test across multiple concentrations (e.g., 1 nM–100 µM) to distinguish specific inhibition from off-target effects.
- Selectivity Profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity .
- Metabolic Stability Assays : Use liver microsomes to evaluate if cytotoxicity stems from reactive metabolites .
Q. What computational strategies are effective for predicting the binding mode of this compound to unexplored targets?
- Methodology :
- Homology Modeling : Build 3D models of targets (e.g., kinases) using templates from PDB.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., oxan-4-yl vs. cycloheptyl) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Data Contradiction Analysis
Q. Why do reported yields for sulfonamide coupling vary between 60% and 85%?
- Resolution :
- Catalyst Differences : Some protocols use DMAP to accelerate coupling, improving yields to 80%+ .
- Moisture Sensitivity : Hydrolysis of sulfonyl chloride intermediates in humid conditions reduces yields; anhydrous DCM is critical .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
